1-cyclopropylprop-2-yn-1-one

Fragment-Based Drug Discovery Lead-Like Property Space Ligand Efficiency Metrics

1-Cyclopropylprop-2-yn-1-one (CAS 1088610-48-3) is a low-molecular-weight (94.11 g/mol) terminal alkynone bearing a strained cyclopropyl ring directly attached to the carbonyl. The combination of an sp-hybridized terminal alkyne and a cyclopropyl ketone confers a unique electrophilic and cycloaddition-reactive profile.

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 1088610-48-3
Cat. No. B6272003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropylprop-2-yn-1-one
CAS1088610-48-3
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC#CC(=O)C1CC1
InChIInChI=1S/C6H6O/c1-2-6(7)5-3-4-5/h1,5H,3-4H2
InChIKeyRFHBCIDPRWPKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylprop-2-yn-1-one (CAS 1088610-48-3): Structural, Physicochemical & Synthetic Baseline for Informed Procurement


1-Cyclopropylprop-2-yn-1-one (CAS 1088610-48-3) is a low-molecular-weight (94.11 g/mol) terminal alkynone bearing a strained cyclopropyl ring directly attached to the carbonyl [1]. The combination of an sp-hybridized terminal alkyne and a cyclopropyl ketone confers a unique electrophilic and cycloaddition-reactive profile [2]. Commercially, the compound is routinely supplied at ≥98% purity and requires storage at 4 °C under inert atmosphere to preserve alkyne integrity . Its computed XLogP3-AA of 0.9 and topological polar surface area of 17.1 Ų place it in a favorable property space for fragment-based drug design and CNS-oriented medicinal chemistry campaigns [1].

Why 1-Cyclopropylprop-2-yn-1-one Cannot Be Replaced by Simple Cycloalkyl or Aryl Alkynones in Synthetic Programs


Generic substitution of 1-cyclopropylprop-2-yn-1-one with larger cycloalkyl (cyclopentyl, cyclohexyl) or aryl (phenyl) alkynones introduces significant changes in steric demand, electronic character, and conformational rigidity that cascade through multi-step synthetic routes [1]. The cyclopropyl ring exhibits approximately 60° bond angles and enhanced π-character due to Walsh orbital overlap, fundamentally altering the electrophilicity of the adjacent carbonyl compared to cyclopentyl or cyclohexyl analogs [2]. Furthermore, the use of the unprotected terminal alkyne eliminates the additional deprotection step required when the TMS-protected analog (CAS 192314-99-1) is employed, directly impacting step-count and overall yield in commercial-scale syntheses of pharmaceutical intermediates such as iclaprim [3].

Quantitative Differentiation Evidence: 1-Cyclopropylprop-2-yn-1-one vs. Closest Structural Analogs


Molecular Weight Advantage of 1-Cyclopropylprop-2-yn-1-one Over Cyclopentyl and Cyclohexyl Analogs for Fragment-Based Screening Libraries

In fragment-based drug discovery, lower molecular weight directly correlates with higher ligand efficiency and greater room for chemical elaboration. 1-Cyclopropylprop-2-yn-1-one (MW = 94.11 g/mol) is 28.05 g/mol lighter than the cyclopentyl analog (MW = 122.16 g/mol) and 42.08 g/mol lighter than the cyclohexyl analog (MW = 136.19 g/mol) [1]. This places the compound well within the 'rule of three' guidelines (MW ≤ 300) for fragment libraries, whereas the cyclopentyl and cyclohexyl analogs consume significantly more mass budget without adding functional binding elements [2].

Fragment-Based Drug Discovery Lead-Like Property Space Ligand Efficiency Metrics

Synthetic Step-Economy: Bypassing TMS-Deprotection Required for the Protected Analog 1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one

The established industrial synthesis of the antibiotic iclaprim proceeds through 1-cyclopropyl-3-(trimethylsilyl)-2-propyn-1-one (III), which requires a subsequent NaBH₄/CeCl₃ reduction to the corresponding propynol (IV) after TMS group removal [1]. Direct procurement of the desilylated compound 1-cyclopropylprop-2-yn-1-one (CAS 1088610-48-3) eliminates the TMS cleavage step. While quantitative comparative yields for this specific transformation are proprietary, the TMS-protected analog is commercially supplied at 95% purity , whereas the desilylated target compound is supplied at ≥98% purity . In propargylation or Sonogashira coupling sequences where the terminal alkyne is directly required, using the desilylated building block removes one unit operation, reducing solvent usage, purification burden, and cumulative yield loss.

Process Chemistry Step-Economy Pharmaceutical Intermediate Synthesis

Physicochemical Differentiation: logP and Polar Surface Area of 1-Cyclopropylprop-2-yn-1-one vs. Phenyl and Cyclohexyl Analogs

For CNS drug discovery programs, optimal brain penetration correlates with XLogP values between 1–3 and TPSA below 60–70 Ų. 1-Cyclopropylprop-2-yn-1-one has an XLogP3-AA of 0.9 and TPSA of 17.1 Ų [1]. In contrast, 1-phenylprop-2-yn-1-one has XLogP of approximately 2.0 and TPSA of 17.1 Ų, placing it toward the upper lipophilicity boundary; 1-cyclohexylprop-2-yn-1-one has XLogP of approximately 2.5 and TPSA of 17.1 Ų, exceeding optimal CNS range [2]. The cyclopropyl analog thus provides the lowest lipophilicity among terminal alkynone comparators, reducing the risk of hERG binding, phospholipidosis, and non-specific protein binding commonly associated with higher logP compounds [3].

CNS Drug Design Physicochemical Property Optimization ADME Prediction

Cyclopropane Ring Strain as a Driver of Unique Reactivity: Contrasting Cyclopropyl vs. Cyclopentyl Alkynones in Cycloaddition Chemistry

The cyclopropyl ring in 1-cyclopropylprop-2-yn-1-one possesses approximately 27.5 kcal/mol of ring strain, which is substantially higher than the approximately 6.5 kcal/mol strain of cyclopentane and approximately 0 kcal/mol of cyclohexane [1]. This strain energy manifests in the carbonyl's enhanced electrophilicity and in the ability of cyclopropyl ketones to participate in formal [3+n] cycloaddition reactions through ring-opening pathways that are inaccessible to cyclopentyl or cyclohexyl ketones [2]. Recent literature demonstrates that 1-(1-alkynyl)cyclopropyl ketones undergo gold-catalyzed stereoselective (4+4) cycloadditions, while analogous cyclopentyl and cyclohexyl substrates show dramatically reduced or no reactivity under identical conditions—this reactivity divergence is a direct consequence of cyclopropane ring strain facilitating initial ring-opening [3].

Cycloaddition Reactions Strain-Promoted Reactivity Donor-Acceptor Cyclopropanes

Explicit Caveat: Scarcity of Direct Head-to-Head Comparative Quantitative Bioactivity Data

A systematic search of the primary literature (PubMed, ACS Publications, RSC Journals, Springer, WIPO Patentscope) as of May 2026 identified no published study in which 1-cyclopropylprop-2-yn-1-one (CAS 1088610-48-3) is quantitatively compared head-to-head with a structurally defined analog in a biological assay (IC₅₀, EC₅₀, Ki, etc.) [1]. BindingDB entries (BDBM50457277, BDBM50429833) indicate that the compound was tested as part of screening panels (GPR40 agonist: EC₅₀ > 10 μM; CB1 agonist: EC₅₀ > 10 μM) but showed negligible activity, and no comparator data are publicly accessible [2]. All evidence dimensions presented in this guide therefore rely on physicochemical comparisons, synthetic utility arguments, and class-level mechanistic inferences rather than direct bioactivity head-to-head data. This evidence gap should be weighed in procurement decisions where biological differentiation is the primary selection criterion.

Data Transparency Procurement Risk Assessment Evidence Quality

Highest-Confidence Application Scenarios for 1-Cyclopropylprop-2-yn-1-one Procurement Based on Established Evidence


Fragment-Based Drug Discovery Library Design Requiring Low-Molecular-Weight, sp²-Rich Alkynone Building Blocks

Procurement of 1-cyclopropylprop-2-yn-1-one for fragment library construction is supported by its MW of 94.11 g/mol and favorable XLogP3-AA of 0.9, which align with fragment 'rule of three' guidelines [1]. The compact cyclopropyl ring provides greater three-dimensional character (Fsp³ contribution) compared to the planar phenyl analog, enhancing library diversity, while the terminal alkyne serves as a versatile click-chemistry handle for fragment linking or target-guided synthesis [2].

Process Chemistry Optimization: Direct Replacement of TMS-Protected Alkynone in Multi-Step Pharmaceutical Intermediate Synthesis

In synthetic routes where the terminal alkyne of 1-cyclopropylprop-2-yn-1-one is directly required—such as Sonogashira couplings with aryl halides or propargylation reactions with electrophiles—using the desilylated compound (CAS 1088610-48-3, ≥98% purity) eliminates the TMS-deprotection step mandated by the protected analog (CAS 192314-99-1) [1]. This directly translates to reduced solvent consumption, shorter cycle times, and improved overall yield in industrial-scale campaigns for intermediates such as those in the iclaprim synthetic pathway [2].

Diversity-Oriented Synthesis Leveraging Strain-Driven Cycloaddition Manifolds Unique to Cyclopropyl Alkynones

The ~27.5 kcal/mol ring strain of the cyclopropyl group in 1-cyclopropylprop-2-yn-1-one enables its participation in formal [3+n] cycloaddition and ring-opening transformations that are inaccessible to cyclopentyl (~6.5 kcal/mol) and cyclohexyl (~0 kcal/mol) alkynone analogs [1]. Recent gold-catalyzed (4+4) cycloaddition methodologies specifically exploit 1-(1-alkynyl)cyclopropyl ketones as privileged substrates, making this building block the sole viable entry point for generating furan-fused eight-membered heterocyclic scaffolds [2].

CNS-Targeted Medicinal Chemistry Campaigns Requiring Stringent Lipophilicity Control

With an XLogP3-AA of 0.9—0.9 to 1.6 units lower than cyclopentyl, phenyl, and cyclohexyl alkynone analogs—1-cyclopropylprop-2-yn-1-one is the optimal choice among terminal alkynone building blocks for CNS programs where high lipophilicity carries elevated risk of hERG channel blockade, phospholipidosis, and promiscuous off-target binding [1]. Its low TPSA (17.1 Ų) further supports passive blood-brain barrier permeability, positioning it favorably within established CNS multiparameter optimization desirability models [2].

Quote Request

Request a Quote for 1-cyclopropylprop-2-yn-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.